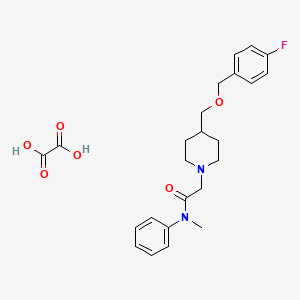
2-(4-(((4-フルオロベンジル)オキシ)メチル)ピペリジン-1-イル)-N-メチル-N-フェニルアセトアミド オキサレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-methyl-N-phenylacetamide oxalate is a complex organic compound. It features a piperidine ring, a 4-fluorobenzyl moiety, and a phenylacetamide group. This compound may have significant potential in various fields due to its unique chemical structure and reactivity.
科学的研究の応用
Chemistry
Used as an intermediate in organic synthesis for creating more complex molecules.
Biology
Potential use as a ligand in receptor-binding studies.
Medicine
Could be investigated for pharmacological activities such as analgesic or anti-inflammatory effects.
Industry
Might be applied in the development of new materials or chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis generally begins with the appropriate substituted benzyl and piperidine derivatives.
Reaction Steps
N-Methylation: : Methylation of the amide nitrogen, often using a methylating agent like methyl iodide under basic conditions.
Substitution: : Formation of the piperidinyl moiety through substitution reactions.
Oxalate Formation: : Reaction with oxalic acid or its derivatives to form the oxalate salt.
Reaction Conditions: : These reactions typically require controlled temperatures and pH, using solvents like dichloromethane or ethanol, and catalysts if necessary.
Industrial Production Methods
Industrial production might involve large-scale reactors with optimized conditions for yield and purity. Solvent recovery, process optimization, and waste management are crucial for efficient and environmentally friendly production.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, which could modify the aromatic or aliphatic regions.
Reduction: : Reduction could affect the amide or aromatic ring, changing its electronic properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, modifying the fluorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Amines, alcohols.
Substitution Products: : Various substituted derivatives depending on the reagents used.
作用機序
The compound likely interacts with biological targets via its functional groups. For example, the piperidine ring could mimic endogenous amines, while the aromatic regions might engage in π-π interactions with proteins or receptors. Specific pathways would depend on the exact biological context.
類似化合物との比較
Unique Features
4-fluorobenzyl Group: : Uncommon in related compounds, providing unique electronic and steric properties.
Oxalate Salt: : Enhances solubility and stability compared to other forms.
Similar Compounds
N-Phenylacetamide Derivatives: : Similar in structure but without the piperidine or fluorobenzyl groups.
Piperidine-based Compounds: : Sharing the core ring structure but with different substituents.
By delving into its preparation, reactivity, and applications, we uncover the multifaceted potential of 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-methyl-N-phenylacetamide oxalate across various scientific domains
特性
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-methyl-N-phenylacetamide;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2.C2H2O4/c1-24(21-5-3-2-4-6-21)22(26)15-25-13-11-19(12-14-25)17-27-16-18-7-9-20(23)10-8-18;3-1(4)2(5)6/h2-10,19H,11-17H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZMUAJFQFFQFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2373980.png)
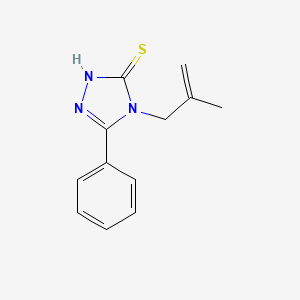
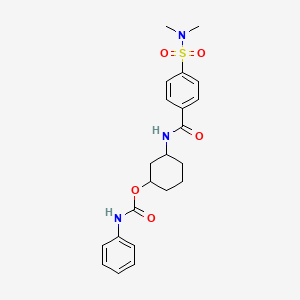
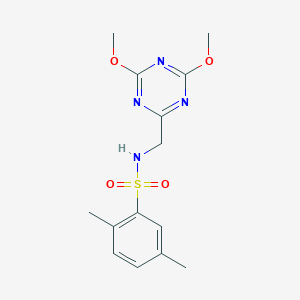
![2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2373985.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide](/img/structure/B2373987.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-(methylsulfanyl)butanoate](/img/structure/B2373988.png)
![methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2373990.png)
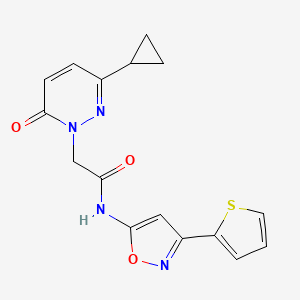
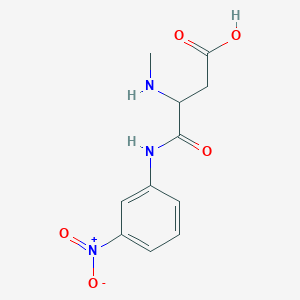
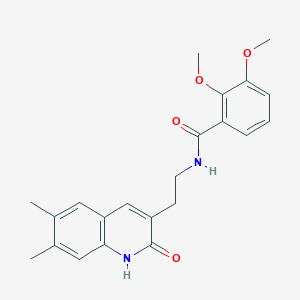
![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2374000.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2374002.png)
![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2374003.png)
